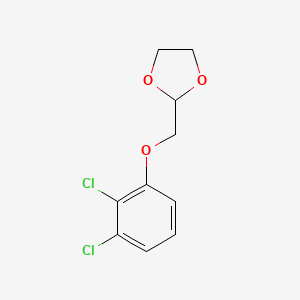
2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2,3-dichlorophenol with formaldehyde and ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenoxy)methyl-1,3-dioxolane: Similar structure but with different substitution pattern on the phenoxy group.
2-(2,4-Dichlorophenoxy)methyl-1,3-dioxolane: Another isomer with different chlorine positions on the phenoxy group.
Uniqueness
2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Biological Activity
The compound 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a dioxolane ring fused with a dichlorophenyl moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. These interactions can modulate enzyme activities and influence cellular pathways. The precise mechanism remains under investigation; however, it is believed that the dioxolane structure enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with dioxolane derivatives, including:
- Antimicrobial Activity : Several dioxolane compounds have shown significant antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some studies suggest that dioxolanes may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Inhibition of Plant Hormone Biosynthesis : Dioxolanes have been explored as inhibitors of brassinosteroid biosynthesis in plants, indicating their potential agricultural applications .
Antimicrobial Studies
A study published in Molecules investigated the antibacterial and antifungal activities of various 1,3-dioxolanes. The results indicated that compounds similar to this compound exhibited notable activity against multiple pathogens with minimum inhibitory concentration (MIC) values ranging from 0.156 mg/mL to 1.25 mg/mL .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 1.25 |
| B | Candida albicans | 0.156 |
Anticancer Activity
Research has also focused on the anticancer properties of dioxolanes. In vitro studies demonstrated that certain derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 (Liver Cancer) | 22.5 |
| HCT-116 (Colon Cancer) | 15.4 |
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |
InChI Key |
VQZNHEIFFJZUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















